5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride
CAS No.: 175202-76-3
Cat. No.: VC20930599
Molecular Formula: C9H7ClN2O2S3
Molecular Weight: 306.8 g/mol
* For research use only. Not for human or veterinary use.
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride - 175202-76-3](/images/no_structure.jpg)
Specification
CAS No. | 175202-76-3 |
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Molecular Formula | C9H7ClN2O2S3 |
Molecular Weight | 306.8 g/mol |
IUPAC Name | 5-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl chloride |
Standard InChI | InChI=1S/C9H7ClN2O2S3/c1-15-9-11-5-4-6(12-9)7-2-3-8(16-7)17(10,13)14/h2-5H,1H3 |
Standard InChI Key | NHYJWHQTVHUETC-UHFFFAOYSA-N |
SMILES | CSC1=NC=CC(=N1)C2=CC=C(S2)S(=O)(=O)Cl |
Canonical SMILES | CSC1=NC=CC(=N1)C2=CC=C(S2)S(=O)(=O)Cl |
Introduction
Physical and Chemical Properties
5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride possesses well-defined physical and chemical properties that are important considerations for its handling, storage, and synthetic applications. These properties are summarized comprehensively in Table 1.
Table 1: Physical and Chemical Properties of 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride
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The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, making it valuable for derivatization reactions.
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The methylthio substituent on the pyrimidine ring adds another dimension of reactivity and potential for further modification.
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The thiophene-pyrimidine backbone provides a unique heterocyclic scaffold for developing compounds with potential biological activities.
These structural features collectively determine the compound's chemical behavior and applications in synthetic chemistry.
Chemical Reactivity and Applications
Synthetic Applications
The primary synthetic utility of 5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride lies in its role as an intermediate for preparing sulfonamide derivatives. The sulfonyl chloride functional group readily reacts with amines to form sulfonamides, which are important pharmacophores in medicinal chemistry. This reactivity pattern enables the synthesis of a diverse array of compounds with potential biological activities.
One significant derivative mentioned in the search results is N-(4-chlorophenyl)-5-(2-(methylthio)pyrimidin-4-yl)thiophene-2-sulfonamide (PubChem CID: 2820473), which has been registered in chemical databases such as CHEMBL and ZINC . The presence of this derivative in these databases suggests its relevance in pharmaceutical research and potential biological activity screening programs.
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Wearing appropriate personal protective equipment (gloves, protective clothing, eye/face protection)
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Working in well-ventilated areas or using fume hoods
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Avoiding contact with skin, eyes, and respiratory system
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Having appropriate first aid measures readily available
In case of exposure, specific emergency procedures should be followed, including:
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IF ON SKIN: Wash with plenty of soap and water
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IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
These hazards underscore the importance of proper laboratory safety protocols when handling this compound.
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J & K SCIENTIFIC LTD.
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Wuhan Chemwish Technology Co., Ltd
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Shanghai Sinch Pharmaceuticals Tech. Co. Ltd.
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Henan CoreyChem Co., Ltd
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Amadis Chemical Company Limited
The significant price variation across suppliers likely reflects differences in purity, quality control standards, and supplier-specific pricing policies. The compound is typically available in small quantities (primarily 1g packages), consistent with its use as a specialized research chemical rather than a bulk industrial reagent.
Related Compounds and Derivatives
5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride serves as a precursor to various derivatives with potential biological activities. The most significant derivative identified in the search results is N-(4-chlorophenyl)-5-(2-(methylthio)pyrimidin-4-yl)thiophene-2-sulfonamide (PubChem CID: 2820473) .
This sulfonamide derivative has the molecular formula C₁₅H₁₂ClN₃O₂S₃ and a molecular weight of 397.9 g/mol. It has been included in chemical databases such as CHEMBL (CHEMBL458317) and ZINC (ZINC01038176), suggesting its relevance in medicinal chemistry research and potential biological screening programs .
The patent information in search result mentions several other sulfonamide compounds with related structures, including 5-(2-methylsulfanylpyrimidin-4-yl)-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-2-sulfonamide. These compounds appear to be part of a broader family of heterocyclic sulfonamides with potential therapeutic applications.
Research on related sulfonamide compounds, such as the 4-chloro-2-mercaptobenzenesulfonamides mentioned in search result , indicates that heterocyclic sulfonamides can exhibit significant antibacterial activity against anaerobic Gram-positive bacteria strains. While structurally distinct from our target compound, this research underscores the broader medicinal relevance of heterocyclic sulfonamides derived from sulfonyl chloride precursors.
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